Diarachidoyl phosphatidylcholine
Description
Overview of Phosphatidylcholine as a Fundamental Membrane Lipid
Phosphatidylcholines (PC) are a class of phospholipids (B1166683) that are fundamental components of biological membranes. lipotype.comwikipedia.org Their structure consists of a glycerol (B35011) backbone, two fatty acid chains, and a phosphocholine (B91661) head group. lipotype.com This amphipathic nature, with a hydrophilic head and hydrophobic tails, allows them to form the lipid bilayers that are the basic framework of all cellular membranes. numberanalytics.com
Beyond their structural role, phosphatidylcholines are involved in various critical cellular processes. numberanalytics.com They are precursors for signaling molecules, play a role in the transport of lipids in the blood, and are essential for the function of membrane-bound proteins. lipotype.comnumberanalytics.com The diversity of fatty acid chains that can be incorporated into the phosphatidylcholine structure gives rise to a vast number of different PC species, each with unique properties and biological roles. tandfonline.com
Nomenclature and Structural Characteristics of Diarachidoyl Phosphatidylcholine
This compound, also known as 1,2-diarachidoyl-sn-glycero-3-phosphocholine (B159032) or DAPC, is a specific type of phosphatidylcholine characterized by the presence of two arachidic acid molecules as its fatty acid chains. ontosight.aimedchemexpress.com
Systematic Naming Conventions
The systematic name for this compound is [(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403). nih.gov Other synonyms include 1,2-dieicosanoyl-sn-glycero-3-phosphocholine and L-alpha-Diarachidinoyl lecithin (B1663433). nih.govlarodan.com The lipid is also commonly abbreviated as PC(20:0/20:0), which concisely describes its fatty acid composition. larodan.comlipidmaps.org
| Nomenclature Type | Name |
| Systematic (IUPAC) Name | [(2R)-2,3-di(icosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate nih.gov |
| Common Synonyms | 1,2-Diarachidoyl-sn-glycero-3-phosphocholine, DAPC, 1,2-Dieicosanoyl-sn-glycero-3-phosphocholine, L-alpha-Diarachidinoyl lecithin ontosight.ailarodan.commedchemexpress.com |
| Lipid Abbreviation | PC(20:0/20:0) larodan.comlipidmaps.org |
Specificity of Acyl Chain Composition (20:0/20:0)
The defining feature of this compound is its two acyl chains, both of which are arachidic acid. ontosight.ai Arachidic acid, also known as icosanoic acid, is a saturated fatty acid with a 20-carbon chain (20:0). wikipedia.orghmdb.ca This specific composition gives DAPC distinct physical and chemical properties. The long, saturated nature of the arachidoyl chains contributes to a higher melting point and increased rigidity in lipid bilayers compared to phosphatidylcholines with shorter or unsaturated fatty acid chains. avantiresearch.com
| Component | Description |
| Glycerol Backbone | A three-carbon molecule that forms the central structure of the lipid. |
| Acyl Chains | Two molecules of arachidic acid (20:0), a saturated 20-carbon fatty acid. wikipedia.orghmdb.ca |
| Phosphate Group | Connects the glycerol backbone to the choline (B1196258) head group. |
| Choline Head Group | A positively charged amine group that is hydrophilic. |
The homogeneity of the acyl chains in DAPC (20:0/20:0) makes it a valuable tool in research for studying the physical properties of lipid membranes and the influence of specific fatty acid compositions on membrane function. caymanchem.commedchemexpress.cn It is often used in the creation of artificial membranes, such as liposomes, to investigate lipid-protein interactions and membrane domain formation. ontosight.aicaymanchem.com
Structure
2D Structure
Properties
CAS No. |
71259-34-2 |
|---|---|
Molecular Formula |
C48H96NO8P |
Molecular Weight |
846.3 g/mol |
IUPAC Name |
2,3-di(icosanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h46H,6-45H2,1-5H3 |
InChI Key |
YKIOPDIXYAUOFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Role of Diarachidoyl Phosphatidylcholine in Membrane Structure and Biophysics
Fundamental Contribution to Bilayer Formation and Stability
Phosphatidylcholines (PCs) are among the most prevalent lipids in the cell membranes of animals, where they provide the fundamental structural framework. creative-biostructure.com DAPC, as a member of this class, is integral to the formation of the lipid bilayer, the primary structure of all cellular membranes. Its amphipathic nature, possessing both a water-loving (hydrophilic) phosphate (B84403) head group and two water-fearing (hydrophobic) arachidic acid tails, drives the spontaneous assembly of these molecules into a bilayer in an aqueous environment. The hydrophobic tails orient themselves inward, away from the water, while the hydrophilic heads face outward, interacting with the aqueous surroundings on either side of the membrane. This arrangement forms a stable barrier that is essential for cellular integrity.
The long, saturated 20-carbon chains of arachidic acid in DAPC contribute significantly to the stability of the membrane. These saturated chains can pack together tightly, maximizing van der Waals interactions between adjacent lipid molecules. This dense packing results in a highly ordered and stable membrane structure. DAPC is often used in the creation of artificial membranes such as micelles and liposomes for research purposes. caymanchem.com
Membrane Permeability and Barrier Function
The primary role of the cell membrane is to act as a selective barrier, controlling the passage of substances into and out of the cell. Phosphatidylcholines are a key component of this barrier. creative-biostructure.comechelon-inc.com The permeability of a lipid bilayer is intrinsically linked to its composition and the packing of its constituent lipids.
Mechanism of Selective Permeability
The tightly packed and ordered nature of DAPC-containing membranes creates a formidable barrier to the free diffusion of most molecules. The hydrophobic core of the bilayer, formed by the arachidic acid chains, is particularly impermeable to charged ions and large polar molecules. This inherent impermeability is crucial for maintaining the specific internal environment of a cell, which is distinct from its external surroundings. The selective permeability arises from the fact that only certain types of molecules can efficiently cross this hydrophobic barrier.
Transport of Non-Electrolytes (e.g., Oxygen) Across Phosphatidylcholine Membranes
Small, uncharged molecules, often referred to as non-electrolytes, can traverse the lipid bilayer through a process of passive diffusion. The "solubility-diffusion" model is a widely accepted framework for explaining this transport. nih.gov According to this model, the molecule first dissolves into the hydrophobic core of the membrane and then diffuses across to the other side.
The permeability of a non-electrolyte is influenced by both its solubility in the lipid phase and its size. For many non-electrolytes, there is a strong correlation between their permeability coefficient and their partition coefficient between water and a nonpolar solvent, which serves as a proxy for the lipid bilayer. nih.gov However, for very small molecules, molecular volume also plays a significant role, with smaller molecules generally exhibiting higher permeability. nih.gov The transport of gases like oxygen, which are small and nonpolar, readily occurs across phosphatidylcholine membranes via this mechanism, driven by the concentration gradient.
Membrane Fluidity and Phase Behavior
The physical state of a lipid bilayer, often described in terms of its fluidity, is critical for many cellular processes, including the function of membrane proteins. The fluidity of a membrane is largely determined by the ability of its constituent lipid molecules to move. This is highly dependent on temperature and the chemical nature of the lipid tails.
Characteristics of Gel and Liquid-Crystalline Phases
Phosphatidylcholine membranes can exist in two primary phases: the gel phase and the liquid-crystalline phase. mdpi.com
Gel Phase (Lβ'): At lower temperatures, the long, saturated acyl chains of DAPC are in a highly ordered, all-trans conformation. This leads to a tightly packed, almost crystalline-like state known as the gel phase. In this phase, the lateral movement of lipid molecules is highly restricted, resulting in a rigid membrane structure. mdpi.comacs.org
Liquid-Crystalline Phase (Lα): As the temperature increases, the membrane undergoes a phase transition. In the liquid-crystalline phase, the hydrocarbon chains become more disordered, with a mixture of trans and gauche conformations. acs.org This disorder increases the cross-sectional area per lipid and reduces the thickness of the membrane. acs.org The result is a more fluid state where lipids can move more freely, which is characteristic of functional biological membranes. mdpi.com
Analysis of Main Phase Transitions and Pretransitions
The transition from the gel to the liquid-crystalline phase is a key characteristic of lipid bilayers and is referred to as the main phase transition (Tm). This transition is endothermic, meaning it requires an input of heat energy. The main transition temperature is dependent on the length and degree of saturation of the acyl chains. Longer and more saturated chains, like those in DAPC, lead to higher transition temperatures due to stronger van der Waals interactions. For instance, the main transition temperature increases with the length of the saturated acyl chains in a series of phosphatidylcholines. bas.bg
In addition to the main transition, some phosphatidylcholines exhibit a "pretransition" at a temperature below the main transition. pnas.org This pretransition involves a change from a planar gel phase to a "rippled" gel phase. Some studies have even identified a third, or "subtransition," at even lower temperatures after prolonged incubation, representing a transition to a more crystalline-like subgel phase. pnas.org
The phase behavior of phosphatidylcholines is a complex phenomenon influenced by factors such as acyl chain length, headgroup structure, and the presence of other molecules like cholesterol. bas.bgnih.gov The study of these phase transitions provides valuable insights into the physical properties and biological functions of cell membranes.
| Feature | Gel Phase (Lβ') | Liquid-Crystalline Phase (Lα) |
| Temperature | Lower | Higher |
| Acyl Chain Order | Highly ordered (all-trans) | Disordered (trans-gauche mix) |
| Lipid Packing | Tight | Loose |
| Membrane Thickness | Thicker | Thinner |
| Fluidity | Rigid | Fluid |
| Lateral Diffusion | Restricted | Free |
Influence of Acyl Chain Length and Saturation on Thermotropic Behavior
The thermotropic behavior of phosphatidylcholine (PC) bilayers, characterized by their transition from a rigid gel phase (Lβ) to a fluid liquid-crystalline phase (Lα), is profoundly influenced by the length and saturation of their acyl chains. Diarachidoyl phosphatidylcholine (DAPC), a phospholipid with two fully saturated 20-carbon acyl chains (20:0), exemplifies the properties of long-chain saturated lipids.
The primary determinant of the main phase transition temperature (Tm) is the strength of the van der Waals forces between adjacent acyl chains. As the length of the saturated hydrocarbon chains increases, these attractive forces become stronger, requiring more thermal energy to disrupt the ordered packing of the gel phase. This results in a systematic increase in Tm with increasing chain length. acs.orgrsc.org DAPC, with its 20-carbon chains, has a significantly higher Tm than its shorter-chain saturated PC counterparts. For instance, studies using differential scanning calorimetry (DSC) have placed the Tm of DAPC at approximately 66°C. karger.com This fits the established trend for the homologous series of disaturated PCs. researchgate.net
The saturation of the acyl chains is equally critical. The absence of double bonds in DAPC allows its acyl chains to pack tightly in a highly ordered, all-trans configuration in the gel state. This tight packing maximizes van der Waals interactions. In contrast, the introduction of even a single cis double bond, as seen in unsaturated phospholipids (B1166683), creates a permanent kink in the acyl chain. This kink disrupts the orderly packing, reduces intermolecular forces, and dramatically lowers the Tm. nih.gov For example, distearoyl-PC (DSPC; 18:0) has a Tm of 55.6°C, whereas dioleoyl-PC (DOPC; 18:1) has a Tm of -40.3°C, despite both having 18-carbon chains. mdpi.com
The transition enthalpy (ΔH), which reflects the amount of energy required to melt the acyl chains, also increases with chain length. Longer chains involve a greater number of C-H bonds transitioning from an ordered to a disordered state, thus requiring a larger energy input. acs.org
Thermotropic Properties of Saturated Diacylphosphatidylcholines
| Phosphatidylcholine | Abbreviation | Acyl Chain Composition | Main Transition Temp. (Tm) |
|---|---|---|---|
| Dimyristoyl Phosphatidylcholine | DMPC | 14:0/14:0 | ~24°C |
| Dipalmitoyl Phosphatidylcholine | DPPC | 16:0/16:0 | ~41°C |
| Distearoyl Phosphatidylcholine | DSPC | 18:0/18:0 | ~55°C |
| This compound | DAPC | 20:0/20:0 | ~66°C |
Data compiled from sources karger.comresearchgate.net. Tm values are approximate and can vary slightly with experimental conditions.
Effects of Exogenous Molecules on Membrane Fluidity and Phase Transitions
The thermotropic properties of DAPC membranes are significantly modulated by the incorporation of exogenous molecules, most notably cholesterol. Cholesterol is a crucial component of many biological membranes and is known to profoundly alter the fluidity and phase behavior of phospholipid bilayers. nih.gov
When cholesterol is added to a DAPC bilayer, it disrupts the cooperative chain-melting transition. High-sensitivity DSC studies on mixtures of long-chain saturated PCs (including DAPC) and cholesterol show that increasing cholesterol concentrations lead to a broadening of the main phase transition peak and a decrease in its enthalpy. nih.govacs.org At sufficiently high concentrations (typically above 30 mol%), cholesterol can completely abolish the sharp, cooperative gel-to-liquid-crystalline phase transition. nih.govnih.gov
This effect stems from cholesterol's ability to intercalate between the phospholipid molecules. Its rigid, planar steroid ring structure prevents the DAPC acyl chains from packing into the highly ordered gel (Lβ) state below the Tm, thereby increasing fluidity in this phase. Conversely, above the Tm, cholesterol restricts the rotational motion of the acyl chains, decreasing fluidity compared to a pure liquid-crystalline (Lα) phase. This unique intermediate state of fluidity and order is known as the liquid-ordered (lo) phase. acs.orgosti.gov Nuclear magnetic resonance (NMR) studies on DAPC/cholesterol mixtures confirm that at a given temperature, increasing cholesterol content leads to a more ordered structure in the acyl chains. nih.gov
Other exogenous molecules can also impact membrane behavior, often in a phase-dependent manner. For example, the integrity of liposomes can be compromised by plasma proteins, particularly when the membrane exists near its Tm. At this temperature, the coexistence of gel and fluid domains creates packing defects at the domain interfaces, making the bilayer more susceptible to disruption and dissolution. nih.gov Given DAPC's high Tm, pure DAPC membranes would remain in a stable gel phase at physiological temperatures, rendering them relatively resistant to such effects.
Lateral Organization and Lipid Microdomains
Compositional Contribution to Lipid Rafts (Liquid-Ordered Phase, Lo)
DAPC, due to its long, saturated acyl chains and consequently high Tm, is a potent promoter of the liquid-ordered (lo) phase, which is the biophysical model for lipid rafts. mdpi.com Lipid rafts are dynamic, nanoscale domains within the cell membrane that are enriched in specific lipids and proteins. acs.org These domains are thought to be in the lo phase, coexisting with the surrounding liquid-disordered (ld) phase composed primarily of unsaturated phospholipids. mdpi.com
The formation of the lo phase is driven by favorable interactions between a high-Tm lipid, such as DAPC or sphingomyelin (B164518), and cholesterol. nih.gov The long, straight, and saturated acyl chains of DAPC can pack tightly against the rigid, planar steroid nucleus of cholesterol. This tight packing maximizes van der Waals interactions and creates a phase that is more ordered and thicker than the ld phase, yet retains lateral diffusion, unlike the solid-like gel phase. osti.govmdpi.com In ternary mixtures containing an unsaturated PC (like DOPC), a saturated PC (like DAPC), and cholesterol, DAPC will preferentially associate with cholesterol to form lo domains, from which the bulky, kinked unsaturated lipids are excluded. researchgate.net
Interactions with Other Membrane Lipids (e.g., Sphingolipids, Cholesterol) in Domain Formation
The formation and stability of lipid domains depend on the specific molecular interactions between the constituent lipids. Cholesterol is the key player in this process, but its interactions vary depending on its lipid partners. While DAPC readily forms lo domains with cholesterol, sphingolipids are often considered the canonical raft-forming lipids alongside cholesterol. nih.gov
Sphingomyelin (SM) and DAPC share a key structural feature: long, saturated acyl chains that promote tight packing with cholesterol. However, the interfacial region of SM, containing an amide linkage and a hydroxyl group, can act as both a hydrogen bond donor and acceptor. This allows for the formation of a unique hydrogen bond network between SM molecules and with cholesterol, which is not possible with phosphatidylcholines like DAPC. nih.gov These additional interactions are believed to lead to a preferential association between SM and cholesterol, forming more stable and tightly packed domains compared to those formed by PC and cholesterol. acs.orgnih.gov
Despite this, long-chain saturated PCs like DAPC are frequently used as effective substitutes for sphingomyelin in model raft systems. nih.gov They successfully reproduce the essential biophysical feature of phase separation into coexisting lo and ld phases in the presence of cholesterol and a low-Tm lipid.
Influence of Cholesterol on Membrane Organization and Fluidity
As discussed previously, cholesterol is a master regulator of membrane organization and fluidity. In DAPC-containing membranes, its influence is best described by its ability to induce the lo phase. The "condensing effect" of cholesterol on PC bilayers is a hallmark of this interaction. nih.gov By filling the spaces between phospholipid molecules, cholesterol increases the packing density and acyl chain order, leading to a reduction in the area per lipid.
In a pure DAPC bilayer at physiological temperature (e.g., 37°C), the membrane would exist as a rigid, highly ordered gel. The addition of cholesterol would fluidize this gel state, allowing for lateral movement of lipids while maintaining a high degree of acyl chain order. nih.gov In a mixed membrane containing DAPC and an unsaturated lipid, cholesterol drives the segregation of DAPC into distinct lo domains, creating a laterally heterogeneous membrane with regions of differing fluidity and thickness. researchgate.net The lo domains formed by DAPC and cholesterol are thicker and less fluid than the surrounding ld phase composed of unsaturated lipids.
Lipid Segregation and Phase Separation in Mixed Bilayers
The chemical and physical dissimilarity between different lipid species in a membrane is the driving force for lateral segregation and phase separation. A large mismatch in acyl chain length is a powerful driver of this phenomenon. Studies using Atomic Force Microscopy (AFM) on binary mixtures of DAPC (20:0) and the much shorter dilauroyl-PC (DLPC; 12:0) have demonstrated spontaneous segregation into distinct domains. karger.comnih.gov Due to the significant hydrophobic mismatch of eight carbons per chain, the two lipids de-mix to minimize the unfavorable exposure of the longer DAPC chains to the aqueous environment at the boundary with the shorter DLPC lipids. These studies showed coexisting domains with height differences corresponding to the different thicknesses of pure DAPC and pure DLPC bilayers. karger.com
In more biologically relevant ternary mixtures, such as DAPC/DOPC/cholesterol, phase separation is driven by the preferential interaction of cholesterol with the saturated DAPC chains. researchgate.netnih.gov This leads to the formation of DAPC- and cholesterol-rich lo domains that coexist with a DOPC-rich ld phase. The phase behavior of these ternary systems can be mapped onto phase diagrams, which delineate the specific compositions and temperatures at which one-phase (homogeneous) or two-phase (lo + ld) regions exist. nih.govmpg.de The strong tendency of DAPC to form a highly ordered solid phase (high Tm) and its favorable packing with cholesterol make it a lipid that strongly promotes segregation and the formation of stable, ordered domains in mixed lipid bilayers. nih.gov
Membrane Mechanics and Material Properties
The mechanical properties of a lipid bilayer are fundamental to its function, governing its response to stress and strain. For DAPC, these properties are characterized by high rigidity and low compressibility, a direct consequence of its long, saturated acyl chains.
The area compressibility modulus (K_A) quantifies the resistance of a membrane to a change in its surface area under lateral pressure. For phosphatidylcholines, K_A generally increases with the length of the saturated acyl chains. This is because longer, saturated chains exhibit stronger van der Waals interactions, leading to a more condensed and ordered membrane that is more difficult to compress.
Table 1: Comparison of Area Compressibility Modulus (K_A) for Saturated Phosphatidylcholines
| Lipid | Acyl Chain | Area Compressibility Modulus (K_A) (mN/m) | Temperature (°C) | Method |
|---|---|---|---|---|
| DMPC | 14:0 | ~230 | Not specified | Micropipette Aspiration nih.gov |
| DPPC | 16:0 | ~191 | Not specified | Langmuir Monolayer nih.gov |
| DSPC | 18:0 | ~570 | 295 K | Molecular Dynamics acs.org |
| DAPC | 20:0 | Expected to be >570 | - | Inferred |
The bending elasticity, or bending modulus (K_c), reflects the energy required to curve a membrane. A higher bending modulus indicates a more rigid membrane that is more difficult to bend. Research has shown a clear trend of increasing bending rigidity with longer acyl chain length in saturated phosphatidylcholines. aps.orgnih.gov This is attributed to the increased thickness and greater van der Waals forces of longer-chain lipids, which resist the splaying of the acyl chains that occurs during membrane curvature.
X-ray diffraction studies on a series of disaturated phosphatidylcholines have shown that the bending fluctuations decrease as the chain length increases. aps.org While a specific value for DAPC is not provided, the trend from DMPC to DSPC suggests that DAPC would possess a very high bending modulus. nist.gov This high rigidity makes DAPC-containing membranes significantly resistant to bending, favoring flat or minimally curved structures.
Table 2: Comparison of Bending Modulus (K_c) for Saturated Phosphatidylcholines
| Lipid | Acyl Chain | Bending Modulus (K_c) (x 10-20 J) | Temperature (°C) | Method |
|---|---|---|---|---|
| DMPC | 14:0 | ~7.40 | Not specified | Molecular Dynamics nih.gov |
| DPPC | 16:0 | ~4.28 | 295 K | Molecular Dynamics nih.gov |
| DSPC | 18:0 | ~3.74 | 295 K | Molecular Dynamics acs.org |
| DAPC | 20:0 | Expected to be >4.28 | - | Inferred |
Membrane Curvature and Morphology
Membrane curvature can influence the phase behavior of lipids. For mixtures of phosphatidylcholines with different chain lengths, increasing curvature can lead to a demixing of the lipid species. nih.gov In a curved membrane, lipids with shorter chains may be enriched in the more highly curved regions, while longer-chain lipids like DAPC would preferentially occupy flatter areas. This is because the high bending rigidity of DAPC makes its incorporation into highly curved structures energetically unfavorable.
The main phase transition temperature (T_m) of phospholipids can also be affected by surface curvature. While specific data for DAPC is limited, studies on other phosphatidylcholines have shown that the T_m can be altered in highly curved vesicles. nih.gov Given DAPC's high T_m in planar bilayers, its phase behavior in curved membranes would be a critical factor in determining the stability and organization of such structures.
The formation of highly curved structures like membrane tubules is disfavored by lipids with high bending rigidity. Therefore, DAPC is not expected to be a primary component in the initiation or stabilization of membrane tubules. In fact, its presence would likely inhibit the formation of such structures. Lipids with smaller headgroups or unsaturated acyl chains, which have a more conical shape and lower bending rigidity, are more conducive to forming the high curvature required for tubules. nih.govnih.gov
In a heterogeneous membrane, DAPC would likely be excluded from regions of high curvature, such as the necks of budding vesicles or the shafts of membrane tubules. Instead, it would be concentrated in the flatter, bulk membrane regions. This lipid sorting based on molecular shape and mechanical properties is a fundamental mechanism for organizing membrane domains and regulating processes that involve changes in membrane morphology. The presence of DAPC could, therefore, play a passive but important role in membrane deformation by providing a rigid scaffold that helps to define the boundaries of more flexible, curvature-prone domains.
Diarachidoyl Phosphatidylcholine in Cellular Processes and Signaling
Precursor Role in Lipid Signaling Pathways
Generation of Bioactive Lipid Messengers
The hydrolysis of diarachidoyl phosphatidylcholine by various phospholipases gives rise to a number of important second messengers, including phosphatidic acid, diacylglycerol, lysophosphatidylcholine (B164491), and arachidonic acid.
Phosphatidic Acid (PA) and Diacylglycerol (DAG): The breakdown of phosphatidylcholine is a recognized source of diacylglycerol (DAG) in cells, a crucial signaling molecule that activates a variety of downstream effectors. nih.gov The generation of DAG from phosphatidylcholine can occur through the action of phospholipase C (PLC) or via a two-step process involving phospholipase D (PLD) followed by phosphatidate phosphohydrolase. nih.govnih.gov Specifically, docetaxel, a chemotherapeutic agent, has been shown to induce two waves of phosphatidic acid (PA) production, originating from the hydrolysis of phosphatidylcholine by PLD. nih.gov This initial burst of PA is followed by the production of DAG. nih.gov
The resulting diacylglycerol, in this case, diarachidoyl-glycerol, is a potent activator of several protein kinase C (PKC) isoforms, which in turn phosphorylate a multitude of target proteins to modulate cellular processes such as proliferation, differentiation, and apoptosis. nih.govslideshare.net The phosphatidic acid generated, diarachidoyl-phosphatidate, is also a signaling molecule in its own right, implicated in a wide range of cellular functions including vesicular trafficking, cytoskeletal organization, and cell survival. nih.govresearchgate.net It can directly interact with and modulate the activity of various proteins. nih.gov Furthermore, DAG can be phosphorylated by diacylglycerol kinases (DGKs) to generate a second wave of PA, thereby acting as a critical node in the intricate network of lipid signaling. mdpi.comfrontiersin.orgnih.gov
Lysophosphatidylcholine (LPC): The enzymatic action of phospholipase A2 (PLA2) on this compound releases one of the arachidic acid chains, resulting in the formation of lysophosphatidylcholine (LPC). LPC is not merely a metabolic intermediate but a bioactive molecule itself, implicated in various physiological and pathological processes, including inflammation and atherosclerosis. mdpi.com It can activate several second messengers and exert pleiotropic effects through its interaction with G protein-coupled receptors, Toll-like receptors, and ion channels. mdpi.com
Arachidonic Acid (AA): Although this compound contains saturated arachidic acid, the metabolism of other phosphatidylcholine species is a major source of the polyunsaturated fatty acid, arachidonic acid (AA). wikipedia.org Arachidonic acid is a precursor to a vast array of potent signaling molecules known as eicosanoids, which include prostaglandins, leukotrienes, and thromboxanes. wikipedia.orgresearchgate.net These molecules are key mediators of inflammation and immune responses. The release of arachidonic acid from the sn-2 position of phospholipids (B1166683) is primarily catalyzed by cytosolic phospholipase A2 (cPLA2). nih.gov
Membrane-Mediated Cell Signaling
The specific fatty acid composition of this compound significantly influences the physical properties of the cell membrane, which in turn affects the function of membrane-associated proteins and signaling events.
Role in Membrane-Protein Interactions
The nature of the lipid bilayer, including its fluidity and thickness, is a critical determinant of how membrane proteins fold, embed, and function. The long, saturated arachidic acid chains of DAPC contribute to a more ordered and less fluid membrane environment compared to phosphatidylcholines with unsaturated fatty acids. This altered membrane microenvironment can influence the localization and activity of membrane proteins.
Modulation of Membrane Protein Function and Catalytic Properties
The lipid environment can directly impact the conformational state and catalytic activity of membrane-bound enzymes and receptors. Changes in membrane fluidity, curvature, and thickness, influenced by the presence of DAPC, can allosterically regulate protein function. While direct studies on DAPC are limited, the principle that membrane lipid composition affects protein function is well-established. frontiersin.org For instance, the function of transport proteins in erythrocyte membranes is expected to be altered by changes in the molecular species of phosphatidylcholine. nih.gov
Influence on Peripheral Protein Binding and Conformation (e.g., α-Synuclein)
The interaction of peripheral proteins with the cell membrane is often a crucial step in their function and can be influenced by the lipid composition of the membrane. A notable example is α-synuclein, a protein implicated in Parkinson's disease.
Studies have shown that the fluidity of phosphatidylcholine membranes affects the conformation and aggregation of N-terminally acetylated α-synuclein. nih.gov While not specific to DAPC, these findings indicate that the physical state of the membrane, which is dictated by its fatty acid composition, plays a role in the binding and subsequent structural changes of α-synuclein. nih.gov The interaction with lipid membranes can induce a conformational change in α-synuclein from a disordered state to an α-helical structure. nih.govresearchgate.net Furthermore, the presence of phosphatidylcholine can uniquely modify the secondary structure of α-synuclein oligomers during the early stages of aggregation. nih.gov The ordered membrane environment created by saturated acyl chains, such as those in DAPC, could potentially influence the binding and aggregation kinetics of α-synuclein. researchgate.net
Interactions in Cellular Communication and Metabolic Adaptations
The metabolic products of this compound and its influence on membrane properties have broader implications for how cells communicate with each other and adapt to metabolic changes.
The transport of phosphatidylcholine from its site of synthesis in the endoplasmic reticulum to the plasma membrane is a rapid process that is crucial for cell growth and communication. nih.gov Phosphatidylcholine transfer proteins (PC-TP) facilitate the intracellular movement of phosphatidylcholine and are involved in regulating lipid and glucose metabolism. nih.govnih.gov
Lipid mediators derived from phosphatidylcholine, such as lysophosphatidylcholine, can act as signaling molecules that influence the behavior of both the cells that produce them and neighboring cells, thereby playing a role in intercellular communication. researchgate.net For instance, certain lysophosphatidylcholines have been shown to have a chemotactic effect on immune cells. researchgate.net
Contribution of Phosphatidylcholine-Derived Lipid Mediators to Cell Communication
Phosphatidylcholines are a major source of lipid second messengers that play crucial roles in cell communication. These signaling molecules are typically generated through the enzymatic cleavage of the phospholipid backbone or its acyl chains.
Diacylglycerol (DAG) and Phosphatidic Acid (PA): Phospholipase C (PLC) can hydrolyze PC to produce diacylglycerol (DAG), a key activator of protein kinase C (PKC) pathways involved in cell proliferation and differentiation. wikipedia.org Subsequently, DAG can be phosphorylated to form phosphatidic acid (PA), which is crucial for the activation of mTOR, a central regulator of cell growth and survival. wikipedia.org
Lysophosphatidylcholine (Lyso-PC) and Arachidic Acid: Phospholipase A2 (PLA₂) hydrolyzes the fatty acid at the sn-2 position of PC, generating lysophosphatidylcholine (lyso-PC) and a free fatty acid. wikipedia.org Lyso-PC itself can act as a signaling molecule or be further metabolized.
A critical distinction for DAPC lies in its acyl chain composition. Unlike phosphatidylcholines containing the polyunsaturated fatty acid arachidonic acid (20:4), DAPC contains the saturated fatty acid arachidic acid (20:0). Arachidonic acid is the precursor to a vast family of inflammatory mediators known as eicosanoids (prostaglandins, thromboxanes, and leukotrienes). youtube.com Arachidic acid, being fully saturated, cannot be converted into these molecules. Therefore, the hydrolysis of DAPC would release arachidic acid, which does not participate in the eicosanoid signaling pathways that are central to inflammation and platelet aggregation. Research suggests that some phospholipase A2 enzymes show a preference for hydrolyzing phospholipids containing polyunsaturated fatty acids, which may imply that DAPC is a less favored substrate for these specific enzymes. nih.gov
| Enzyme Family | Action on Phosphatidylcholine (PC) | Generated Lipid Mediators | Primary Signaling Role |
| Phospholipase C (PLC) | Cleaves the phosphocholine (B91661) head group | Diacylglycerol (DAG) | Activates Protein Kinase C (PKC) |
| Phospholipase D (PLD) | Cleaves the choline (B1196258) head group | Phosphatidic Acid (PA) | Activates mTOR pathway, modulates cytoskeleton |
| Phospholipase A₂ (PLA₂) | Hydrolyzes fatty acid at sn-2 position | Lysophosphatidylcholine (Lyso-PC), Free Fatty Acid | Precursor for other mediators (e.g., LPA), modulates membrane properties |
Role in Metabolic Plasticity and Responses to Cellular Stress
The metabolism of phosphatidylcholine is intricately linked to a cell's ability to adapt to changing metabolic demands and to respond to various stressors, such as nutrient deprivation or oxidative stress.
Altered choline and phosphatidylcholine metabolism is a recognized hallmark of cancer. biocrates.com Cancer cells often exhibit increased PC synthesis and turnover, which supports rapid proliferation by providing the necessary building blocks for new membranes. wikipedia.org This metabolic reprogramming allows cancer cells to survive under conditions of energetic stress. wikipedia.org In response to stress, the balance between PC synthesis and degradation can shift, influencing the levels of signaling lipids like DAG and PA, which in turn can dictate whether a cell proliferates or undergoes apoptosis. wikipedia.org
While no studies directly link DAPC to metabolic plasticity, its physical properties are relevant. As a saturated phospholipid, DAPC would contribute to a more rigid and ordered membrane structure. mdpi.com This can influence the function of membrane-bound enzymes and transporters that are critical for metabolic adaptation. For instance, changes in membrane fluidity can impact nutrient uptake and the cellular response to oxidative stress. Oxidized phosphatidylcholines have been shown to increase oxidative stress markers in various tissues, suggesting that the integrity of PC species is crucial for mitigating cellular stress. caymanchem.com
Significance of Phosphatidylcholine to Phosphatidylethanolamine (B1630911) (PC:PE) Ratio in Cellular Function (e.g., Mitochondrial Metabolism)
The molar ratio of phosphatidylcholine to phosphatidylethanolamine (PC:PE) is a critical determinant of membrane integrity and cellular function, particularly in organelles like the mitochondria. researchgate.net Phosphatidylethanolamine has a smaller headgroup, which induces curvature in membranes, while the cylindrical shape of PC promotes a planar structure. A balanced PC:PE ratio is therefore essential for maintaining the proper shape, fluidity, and function of biological membranes. frontierspartnerships.org
The incorporation of DAPC into membranes would influence the local PC:PE ratio. Given its long, saturated acyl chains, DAPC would contribute to the formation of more rigid, less fluid membrane domains. This could be particularly significant in the inner mitochondrial membrane, where the maintenance of specific lipid domains is vital for the assembly and function of respiratory supercomplexes.
| Cellular Component | Consequence of Altered PC:PE Ratio | Specific Role of PC |
| General Cell Membrane | Loss of integrity, increased permeability | Maintains bilayer structure and fluidity |
| Liver Cells | Progression of steatosis to steatohepatitis | Essential for VLDL secretion and membrane health |
| Mitochondria | Impaired energy production, structural defects | Affects stability and function of respiratory enzymes |
| Endoplasmic Reticulum | ER Stress | Regulates membrane homeostasis and protein folding |
Role in Specific Biological Contexts
Contribution to Platelet Function and Activation
Phosphatidylcholine plays a significant role in platelet activation. Upon stimulation by agonists like thrombin, specific PCs within the platelet membrane are hydrolyzed by phospholipase A₂ to release arachidonic acid. mdpi.com This arachidonic acid is then converted into thromboxane (B8750289) A₂, a potent mediator that promotes platelet aggregation and vasoconstriction. youtube.com
However, the role of DAPC in this context would be fundamentally different. Since DAPC contains saturated arachidic acid instead of polyunsaturated arachidonic acid, it cannot serve as a precursor for thromboxane synthesis. Therefore, DAPC would not directly contribute to this critical signaling pathway in platelet activation.
Instead, the contribution of DAPC to platelet function would likely be structural. Its presence in platelet membranes would increase rigidity and potentially influence the formation of lipid rafts—specialized membrane microdomains that serve as platforms for signaling proteins. metabolon.com By modulating the membrane environment, DAPC could indirectly affect the activity of receptors and enzymes involved in platelet activation. Phosphatidylcholines in general are known to inhibit platelet-activating factor (PAF), a potent lipid mediator of platelet aggregation. iccs-meeting.org
Involvement in Immune Responses and Inflammation
The role of phosphatidylcholine in immunity and inflammation is complex, with studies reporting both pro- and anti-inflammatory effects depending on the specific PC species and the cellular context.
Anti-inflammatory Properties: Exogenous PC has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory signaling pathways, such as the activation of NF-κB. medchemexpress.com Dietary supplementation with a mix of phospholipids including PC has been found to decrease leukocyte reactions and suppress pro-inflammatory enzymes in a mouse model of pleurisy. metabolon.com
Pro-inflammatory Properties: Conversely, some studies have shown that PC liposomes can reprogram macrophages toward an inflammatory phenotype, increasing the expression of cytokines like TNF-α and IL-6. This suggests that the structure and presentation of PC can influence the immune response it elicits.
The specific contribution of DAPC to inflammation is not well-documented. As previously noted, DAPC cannot be a source of pro-inflammatory eicosanoids. The release of arachidic acid from DAPC may have its own, less-understood signaling roles. Some research indicates that very-long-chain saturated fatty acids like arachidic acid are associated with a lower risk of certain cardiovascular events and may have anti-inflammatory properties. medchemexpress.com The physical presence of DAPC in immune cell membranes would increase membrane order, which could modulate the function of immune receptors and signaling platforms within lipid rafts.
Role in Pathogen-Host Interactions (e.g., Bacterial Mimicry of Eukaryotic Features)
Pathogens have evolved various strategies to manipulate host cell lipids to their advantage. One such strategy is molecular mimicry, where a pathogen decorates its surface with molecules that resemble host structures to evade the immune system. The phosphorylcholine (B1220837) headgroup of PC is a prime target for such mimicry.
Several bacterial pathogens, including Streptococcus pneumoniae and Haemophilus influenzae, attach phosphorylcholine moieties to their cell wall components. This allows the bacteria to interact with host receptors that normally bind to PC, such as the platelet-activating factor (PAF) receptor. By mimicking PC, these pathogens can facilitate their adherence to host cells and suppress the host inflammatory response. For instance, S. pneumoniae uses a phosphorylcholine-remodeling enzyme to degrade PAF, a host inflammatory lipid, thereby disabling neutrophils and promoting infection.
Methodologies for Studying Diarachidoyl Phosphatidylcholine in Academic Research
Construction and Characterization of Model Membrane Systems
Model membranes are indispensable tools for isolating and studying the physicochemical properties of lipids and their interactions with other molecules. DAPC is incorporated into several types of model systems to understand its specific contributions to membrane characteristics.
Liposomes (Multilamellar Vesicles, Small Unilamellar Vesicles, Giant Unilamellar Vesicles)
Liposomes, or artificial vesicles composed of a lipid bilayer enclosing an aqueous core, are the most common model membrane systems. Depending on their size and number of lamellae (layers), they are categorized as multilamellar vesicles (MLVs), small unilamellar vesicles (SUVs), or giant unilamellar vesicles (GUVs).
Multilamellar Vesicles (MLVs): These are the simplest liposomes to form, typically created by hydrating a thin film of DAPC, often with other lipids, in an aqueous buffer above its gel-to-liquid-crystalline phase transition temperature (Tm). liposomes.ca For DAPC, this hydration is performed at elevated temperatures, such as 85°C, to ensure the lipids are in a fluid state. liposomes.ca MLVs consist of multiple concentric lipid bilayers, similar to an onion, and range in size from hundreds of nanometers to several micrometers. They are often used as a starting material for producing other types of vesicles and in studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared (FTIR) Spectroscopy. nih.gov
Small Unilamellar Vesicles (SUVs): SUVs are much smaller, typically 20-50 nm in diameter, and consist of a single lipid bilayer. They are usually prepared from MLV suspensions by sonication or high-pressure extrusion. nih.gov Due to their high curvature, the lipid packing in SUVs is strained, which can influence their physical properties. Research has shown that the hydrocarbon chain length affects the size and outside/inside lipid ratio of SUVs. liposomes.ca Longer chain lipids like DAPC tend to form larger SUVs compared to their shorter-chain counterparts. liposomes.ca
Giant Unilamellar Vesicles (GUVs): GUVs are cell-sized liposomes (10-100 µm in diameter) with a single bilayer, making them ideal for direct visualization with light microscopy. acs.org They are commonly formed by the electroformation method, where a lipid film on conductive electrodes is hydrated under an AC electric field. myu-group.co.jp GUVs are used to study membrane phenomena like domain formation (phase separation), lipid-protein interactions, and membrane deformation. acs.orgnih.gov For instance, in mixed-lipid GUVs containing DAPC and a lower-melting point lipid like 1,2-dilauroyl-sn-glycero-3-phosphocholine (B33377) (DLPC), DAPC preferentially segregates into solid-ordered (gel) domains at temperatures where the two lipids coexist in different phases. nih.gov
Micelles
Micelles are aggregates of amphiphilic molecules that form in aqueous solution, but their structure differs fundamentally from that of liposomes. Micelle-forming lipids typically have a single hydrophobic tail or a headgroup that is significantly larger than their tail, resulting in a conical or wedge-like shape. This geometry favors the formation of small, spherical structures where the hydrophobic tails are sequestered in the core and the hydrophilic headgroups form the outer shell.
Diarachidoyl phosphatidylcholine, with its two long, saturated acyl chains and a phosphocholine (B91661) headgroup, has a molecular geometry that is roughly cylindrical. This shape strongly favors packing into extended planar bilayers rather than the highly curved surface of a micelle. acs.org Therefore, pure DAPC does not form micelles in aqueous solutions; instead, it self-assembles into liposomes. While some phospholipids (B1166683) with shorter chains can form micelles, those with acyl chains longer than eight carbons, like DAPC, consistently form bilayers. acs.org However, DAPC can be incorporated into mixed-micelle systems with detergents or other surfactants, which can solubilize the lipid into micellar structures. rsc.org
Langmuir Monolayers
A Langmuir monolayer is a single-molecule-thick film of an insoluble amphiphile, like DAPC, spread at the air-water interface. This technique allows for precise control over the area per molecule and the measurement of the surface pressure (π), which is the two-dimensional analogue of pressure. The relationship between surface pressure and the area per molecule is recorded in a π-A isotherm, which provides detailed information about the lipid's packing, orientation, and phase behavior. mdpi.com
Studies on DAPC monolayers reveal that its long, saturated acyl chains lead to the formation of highly condensed and tightly packed films. mdpi.com Compared to phosphatidylcholines with shorter chains like dipalmitoyl phosphatidylcholine (DPPC), DAPC occupies a smaller area per molecule at the onset of surface pressure increase, indicating stronger van der Waals interactions between its chains. mdpi.com The π-A isotherm for DAPC shows distinct phase transitions from a liquid-expanded (LE) phase at large molecular areas to a liquid-condensed (LC) phase as the monolayer is compressed. The compressibility modulus, derived from the isotherm, quantifies the stiffness of the monolayer in its different phases. conicet.gov.ar
Table 1: Physicochemical Properties of this compound (DAPC) in a Langmuir Monolayer This table presents typical data obtained from surface pressure-area (π-A) isotherm measurements of DAPC monolayers at the air-water interface.
| Parameter | Value | Description |
| Lift-off Area (A₀) | ~83 Ų/molecule | The area per molecule at which the surface pressure begins to rise above zero, indicating the onset of intermolecular interactions. mdpi.com |
| Collapse Pressure (π_coll) | >50 mN/m | The surface pressure at which the monolayer becomes unstable and collapses into three-dimensional structures. acs.org |
Spectroscopic and Calorimetric Techniques
To probe the molecular structure and thermodynamic properties of DAPC bilayers, researchers rely heavily on non-invasive spectroscopic and calorimetric methods.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for obtaining detailed information about the conformation, dynamics, and hydration of lipid molecules within a bilayer. uni-leipzig.de It measures the absorption of infrared radiation by specific molecular vibrations. For DAPC, key vibrational bands provide insights into different regions of the molecule.
Acyl Chain Conformation: The symmetric (νs(CH₂)) and antisymmetric (νas(CH₂)) stretching vibrations of the methylene (B1212753) (CH₂) groups in the acyl chains are particularly sensitive to the lipid's phase state. nih.gov In the highly ordered gel phase, these frequencies are lower (e.g., ~2850 and ~2920 cm⁻¹), indicating all-trans chain conformations. Upon heating through the main phase transition (Tm), the frequencies shift to higher values (e.g., ~2852 and ~2924 cm⁻¹), reflecting an increase in gauche conformers and thus greater chain disorder in the liquid-crystalline phase. nih.gov
Headgroup and Interfacial Region: The carbonyl (C=O) stretching and phosphate (B84403) (PO₂⁻) asymmetric stretching bands provide information about the hydration and hydrogen bonding state of the polar headgroup and interfacial region. nih.govresearchgate.net Changes in the position and shape of these bands can indicate alterations in the lipid packing and the interaction of water molecules with the bilayer surface. uni-leipzig.de
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is the primary technique for characterizing the thermotropic (temperature-dependent) phase behavior of lipid bilayers. liposomes.ca DSC measures the heat energy required to raise the temperature of a sample compared to a reference. When a lipid dispersion undergoes a phase transition, it absorbs heat, which is detected as an endothermic peak in the DSC thermogram.
For DAPC multilamellar vesicles, DSC scans reveal a sharp, highly cooperative main phase transition (Tm) from a gel (Lβ) phase to a liquid-crystalline (Lα) phase. avantiresearch.comuu.nl The long, saturated arachidoyl chains result in strong van der Waals forces, leading to a high Tm. The enthalpy of this transition (ΔH) is a measure of the energy required to melt the acyl chains and provides insight into the cooperativity of the transition. uu.nl Some phosphatidylcholines also exhibit a "pre-transition" at a temperature below the main transition, which corresponds to a change from a flat Lβ phase to a rippled Pβ' phase, but this is not always prominently observed for DAPC. pnas.org The presence of other molecules, such as cholesterol, can significantly alter the DSC profile by broadening or eliminating the phase transition. nih.govacs.org
Table 2: Thermotropic Properties of this compound (DAPC) Vesicles Measured by DSC This table summarizes key thermodynamic parameters for the main phase transition of DAPC multilamellar vesicles in aqueous dispersion.
| Parameter | Value | Description |
| Main Transition Temperature (Tₘ) | ~66 °C | The temperature at which the lipid bilayer transitions from the ordered gel phase (Lβ) to the disordered liquid-crystalline phase (Lα). avantiresearch.com |
| Transition Enthalpy (ΔH) | ~13-15 kcal/mol | The amount of heat absorbed during the main phase transition, reflecting the energy needed to disrupt the ordered packing of the acyl chains. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 31P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique extensively used to investigate the structure, dynamics, and phase behavior of this compound (DAPC) in lipid bilayers.
Phosphorus-31 NMR (³¹P NMR) is particularly insightful for studying the phosphate headgroup of DAPC. The chemical shift anisotropy of the phosphorus nucleus provides detailed information about the phase state of the lipid assembly. In the gel phase, the restricted motion of the phospholipid molecules results in a broad, axially symmetric powder pattern. Conversely, in the liquid-crystalline phase, the increased molecular motion leads to a narrower, more isotropic signal. This distinct difference in the ³¹P NMR lineshape allows for the precise determination of the main phase transition temperature (Tc) of DAPC bilayers.
For instance, studies on DAPC-melittin systems have utilized ³¹P NMR to monitor the kinetics of structural changes. researchgate.net Following a temperature quench from the fluid phase, the initial spectrum shows a prominent isotropic line, indicative of small, rapidly tumbling structures. researchgate.net Over time, this isotropic signal diminishes and is replaced by a broad pattern characteristic of extended bilayers, revealing the metastable nature of these small lipid-protein complexes. researchgate.net The rate of this transformation is dependent on the lipid chain length, with DAPC systems showing a slower fusion of small discoidal structures into large lamellae compared to phosphatidylcholines with shorter acyl chains like DPPC and DSPC. nih.gov
Furthermore, ³¹P NMR can be used to study the interaction of DAPC with other molecules. For example, in mixed lipid systems, the chemical shifts can differentiate between different phospholipid headgroups, such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov The interaction with peptides like nisin can lead to the appearance of a second, broader ³¹P NMR signal, which is attributed to the fraction of DAPC molecules directly interacting with the peptide. ox.ac.uk
Deuterium NMR (²H NMR) , often used in conjunction with specifically deuterated DAPC molecules, provides information on the order and dynamics of the acyl chains. The quadrupolar splitting in the ²H NMR spectrum is a direct measure of the segmental order parameter along the hydrocarbon chain. Studies on DAPC/cholesterol mixtures have employed ²H NMR to show that increasing cholesterol concentration leads to an increase in the ordering of the DAPC acyl chains, as indicated by a larger residual quadrupolar splitting. nih.govosti.gov
Carbon-13 NMR (¹³C NMR) can also be employed to probe the structure and dynamics of DAPC bilayers. In the gel state of DAPC/cholesterol mixtures, ¹³C NMR spectra have revealed the coexistence of two distinct components, suggesting the presence of both gel-like and more fluid-like domains within the bilayer. nih.govacs.org
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to investigate the properties of DAPC-containing lipid membranes, such as phase transitions, membrane fluidity, and interactions with other molecules. This method often involves the use of fluorescent probes that partition into the lipid bilayer.
The fluorescence properties of these probes, such as their emission intensity and wavelength, are sensitive to the polarity and viscosity of their microenvironment. For example, curcumin (B1669340) has been used as a fluorescent probe to determine the phase transition temperature of DAPC liposomes. aub.edu.lb By monitoring the fluorescence intensity of curcumin as a function of temperature, a distinct change is observed at the phase transition, where the membrane transitions from the more ordered gel phase to the more fluid liquid-crystalline phase. aub.edu.lbaub.edu.lb
Fluorescence quenching studies can provide information about the location of the probe within the DAPC bilayer and the permeability of the membrane. Quenching experiments using both hydrophobic and hydrophilic quenchers have shown that curcumin resides in the hydrophobic core of the DAPC liposome (B1194612). aub.edu.lbaub.edu.lb The accessibility of the probe to the quencher can also reveal changes in membrane permeability in different phase states. aub.edu.lb
Furthermore, fluorescence spectroscopy can be used to study the formation of different phases and domains within DAPC-containing membranes. For instance, in mixtures of DAPC with other lipids, fluorescent probes can preferentially partition into one phase, allowing for the visualization and characterization of these domains. Changes in the fluorescence emission of nanoparticles incorporated into DAPC liposomes have been observed with increasing temperature, indicating alterations in the lipid environment. researchgate.net
Partition coefficient analysis using fluorescence can quantify the distribution of a molecule between the aqueous phase and the DAPC lipid bilayer. Studies have shown that the partitioning of curcumin into DAPC liposomes is dependent on temperature, with a higher partition coefficient observed above the phase transition temperature in the liquid-crystalline phase. aub.edu.lbaub.edu.lb
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a valuable technique for studying the molecular dynamics and structure of DAPC-containing lipid membranes. This method typically involves the use of spin-labeled molecules, which are stable free radicals that are incorporated into the lipid bilayer. The EPR spectrum of the spin label is sensitive to its rotational mobility and the polarity of its environment.
In studies of saturated phosphatidylcholine bilayers, including those with diarachidoyl chains, EPR spectra of spin-labeled lipids have identified two distinct spectral components. scielo.brresearchgate.net These components are in thermodynamic equilibrium and represent different structural accommodations of the spin probe within the bilayer, one being more motionally restricted than the other. scielo.brresearchgate.net The analysis of these two-component spectra allows for the determination of the thermodynamic profile of the probe's distribution in these environments. scielo.br
The addition of other molecules, such as cholesterol, to DAPC bilayers can significantly alter the EPR spectra of spin labels. For instance, the presence of cholesterol in phosphatidylcholine membranes has been shown to influence the mobility and population of the spin label in each of the distinct environments within the bilayer. scielo.br
EPR can also be used to investigate the interactions between DAPC-containing liposomes and other biological structures, such as the stratum corneum. nih.gov By spin-labeling the fatty acids in the stratum corneum membranes and then treating them with liposome formulations, the migration of the spin label to the liposomal environment can be monitored. nih.gov The resulting EPR spectrum can reveal the degree of interaction and lipid exchange between the liposomes and the biological membrane. nih.gov
Furthermore, advanced EPR techniques, such as multi-frequency EPR, can be employed to accurately determine the magnetic resonance parameters of spin-labeled molecules, which is crucial for understanding their behavior in complex systems. rsc.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a technique used to study the chiral properties of molecules and their interactions in solution and in lipid environments. In the context of this compound (DAPC), CD spectroscopy has been employed to investigate the conformational changes of molecules interacting with DAPC-containing lipid vesicles.
One study utilized CD spectroscopy to examine the interaction between the steroid hormone progesterone (B1679170) and DAPC liposomes. nih.gov The results indicated that DAPC, in contrast to other phosphatidylcholines with different acyl chains, increased the population of energetically stable conformers of the 17-acetyl group of progesterone, while having no significant effect on the conformation of the cyclohexenone ring. nih.gov This suggests that the specific nature of the lipid acyl chains, in this case, the long, saturated arachidoyl chains of DAPC, plays a role in modulating the conformation of interacting molecules. nih.gov
The ability of lipid vesicles to recognize the chirality of incorporated guest molecules can also be assessed using CD spectroscopy. Studies on phosphatidylcholine vesicles have shown that the chiral environment of the lipid bilayer can induce CD signals in achiral or racemic guest molecules. scispace.com The intensity and sign of the induced Cotton effect can provide information about the chiral recognition ability of the vesicle, which is influenced by the phase state (gel or liquid-crystalline) of the lipid bilayer. scispace.com Although this particular study did not specifically use DAPC, the principles are applicable to understanding how the chiral environment of DAPC vesicles might interact with and recognize chiral molecules.
Chromatographic and Separation Methods
High-Performance Thin-Layer Chromatography (HPTLC) for Lipid Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is a widely used chromatographic technique for the separation and analysis of lipids, including phosphatidylcholines like DAPC. nih.govresearchgate.net This method offers the advantage of analyzing multiple samples simultaneously on a single plate. nih.gov The separation of phospholipids by HPTLC is typically achieved on silica (B1680970) gel plates, with the mobile phase consisting of a mixture of organic solvents. nih.govtandfonline.com
A common mobile phase for separating various phospholipid classes, including phosphatidylcholine (PC), consists of chloroform, methanol, and water in specific ratios. tandfonline.comscilit.com For instance, a mobile phase of chloroform, methanol, water, and 25% ammonia (B1221849) (60:34:4:2) has been shown to effectively separate a range of phospholipids on HPTLC silica gel 60 plates. tandfonline.comscilit.com To ensure reproducible results, it is crucial to standardize the methodology, particularly concerning the saturation of the developing chamber and the activity of the stationary phase. tandfonline.comscilit.com
The resolution of phospholipid separation can be enhanced by impregnating the silica gel plate with certain reagents. For example, boric acid treatment of the TLC plate can improve the separation of specific phospholipids. nih.govresearchgate.net After separation, the lipid spots can be visualized using various staining reagents, such as copper(II) sulfate, followed by heating, which allows for the quantification of the separated lipids by densitometry. chromatographyonline.com
HPTLC is a valuable tool for the qualitative and quantitative analysis of phospholipid composition in various samples, and it is suitable for screening and quantifying phospholipids like DAPC in lipid mixtures. chromatographyonline.com
Application in Miscibility and Phase Separation Studies
This compound (DAPC) is frequently utilized in studies investigating lipid miscibility and phase separation in model membranes, which are crucial for understanding the organization of biological membranes into domains.
In mixtures with other phosphatidylcholines having different acyl chain lengths, DAPC can exhibit phase separation. For example, in a 1:1 molar ratio mixture with 1,2-dilauroyl-sn-glycero-3-phosphocholine (DLPC), a lipid with much shorter acyl chains, the system displays domain coexistence between a fluid phase and a gel phase below the transition temperature of 63°C. karger.com Atomic Force Microscopy (AFM) studies of these DLPC-DAPC mixtures have revealed the formation of distinct domains, including the potential for asymmetric bilayers where one leaflet is enriched in DLPC and the other in DAPC. karger.comnih.govresearchgate.net The height difference between these domains corresponds to the difference in the hydrophobic thickness of the two lipids. karger.comnih.gov
DAPC is also used in ternary mixtures with another phospholipid and cholesterol to model the formation of liquid-ordered (Lo) and liquid-disordered (Ld) phases, which are thought to be analogous to lipid rafts in cell membranes. In mixtures of DAPC, a polyunsaturated phospholipid like 1,2-diarachidonoyl-sn-glycero-3-phosphocholine (B1239471) (DAPC with four double bonds per chain), and cholesterol, molecular dynamics simulations have shown clear phase separation into Lo and Ld domains. nih.govbiorxiv.org The Lo phase is typically enriched in the saturated lipid and cholesterol, while the Ld phase is enriched in the unsaturated lipid. biorxiv.org
The miscibility of DAPC with other lipids is influenced by factors such as the acyl chain length and saturation of the other lipid components, as well as the presence of cholesterol. nih.govnih.govmdpi.com For instance, in mixtures with cholesterol and a mono-unsaturated phosphatidylcholine like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), DAPC is required to observe liquid domain formation, highlighting the importance of a significant mismatch in lipid properties to drive phase separation. nih.gov
The table below summarizes some research findings on DAPC in miscibility and phase separation studies:
| System | Method(s) | Key Findings | Reference(s) |
| DAPC / DLPC | Atomic Force Microscopy (AFM) | Coexistence of fluid and gel domains; formation of asymmetric bilayers. | karger.comnih.govresearchgate.net |
| DAPC / DOPC / Cholesterol | Fluorescence Microscopy | DAPC promotes the formation of liquid-ordered domains. | nih.gov |
| DAPC / DPPC / Cholesterol | Molecular Dynamics (MD) Simulations | Clear phase separation into liquid-ordered and liquid-disordered domains. | nih.govbiorxiv.org |
Computational and Simulation Approaches
Computational methods, particularly molecular dynamics simulations and thermodynamic modeling, are indispensable tools for exploring the biophysical characteristics of DAPC membranes that can be challenging to observe experimentally.
Molecular Dynamics (MD) simulations have become a crucial tool for understanding the complex physics of membranes, including molecular interactions and dynamics at an atomic level. scifiniti.com These simulations model the movement of atoms in a system over time, providing insights into the structural and dynamic properties of lipid bilayers. scifiniti.comrug.nl For phosphatidylcholines like DAPC, full-atomistic MD simulations are often performed using force fields such as CHARMM36 under conditions of constant particle number, pressure, and temperature (NPT ensemble). acs.org
Researchers can analyze simulation trajectories to determine key biophysical parameters. scifiniti.com These include membrane thickness, area per lipid, and acyl chain order parameters. scifiniti.comacs.org For instance, simulations of similar long-chain phosphatidylcholines like dipalmitoylphosphatidylcholine (DPPC) have been used to calculate membrane thickness, yielding results comparable to experimental data from X-ray scattering. acs.org By studying various phosphatidylcholine lipids, MD simulations help elucidate how factors like acyl chain length influence membrane properties. scifiniti.comacs.org The influence of other molecules, such as cholesterol, on the fluidity, structure, and function of these membranes is also a significant area of study using MD simulations. scifiniti.com
Model calculations are employed to understand the thermodynamic behavior of lipid membranes, including phase transitions and mixing properties. tandfonline.comnih.gov Thermodynamic modeling can predict how experimental parameters like temperature and lipid concentration affect the formation and stability of lipid bilayers. mdpi.com For instance, a thermodynamic approach based on regular solution theory can be used to simulate the miscibility of different phospholipids and construct binary phase diagrams. tandfonline.com
These models help in interpreting experimental data from techniques like Differential Scanning Calorimetry (DSC), which measures the heat capacity changes associated with phase transitions. tandfonline.comacs.org The main phase transition of a phosphatidylcholine, from the gel phase to the liquid crystalline phase, is influenced by the length of its hydrocarbon tails; longer chains, as in DAPC, lead to higher transition temperatures due to stronger attractive van der Waals forces. acs.org Model calculations have been used to analyze the phase transition behavior of mixtures containing different phosphatidylcholines, such as DMPC and DSPC, revealing how factors like membrane curvature can alter the mixing of lipid species. nih.gov Thermodynamic models also help in understanding the role of water and other molecules in the stability and properties of the membrane. cornell.edu
Advanced Techniques for Membrane Dynamics and Structure
Advanced experimental techniques are critical for validating and complementing computational findings, providing direct measurements of membrane dynamics and structure.
Fluorescence Correlation Spectroscopy (FCS) is a highly sensitive technique used to measure molecular diffusion properties, even at the single-molecule level. nih.govuni-leipzig.de In membrane research, FCS is applied to study the mobility of fluorescently labeled lipid probes within a lipid bilayer, providing insights into the local membrane structure and dynamics. nih.govnih.gov By analyzing the fluctuations in fluorescence intensity as probes move through a tiny observation volume, FCS can determine diffusion coefficients, which serve as a fingerprint of the membrane's phase state. uni-leipzig.deresearchgate.net
This technique has been successfully used to investigate lipid organization in giant unilamellar vesicles (GUVs) and to distinguish between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) phases. nih.govresearchgate.net For example, studies on ternary mixtures of phospholipids and cholesterol have used FCS to map phase diagrams and show how cholesterol modulates lipid dynamics. nih.govresearchgate.net The mobility of lipid probes, measured by FCS, can reveal how lipid-lipid interactions and phase separation are affected by the composition of the membrane. researchgate.net Line-scanning FCS is a variation of the technique that correlates pixel intensities in confocal microscopy images to detect dynamic processes like lipid diffusion. mdpi.com
X-ray and neutron diffraction are powerful techniques for determining the detailed structure of lipid bilayers. aps.orgelsevierpure.com X-ray diffraction studies on fully hydrated multilamellar vesicles of DAPC have been conducted to determine structural properties in both the fluid (Lα) and ripple (Pβ') phases near the main phase transition temperature. aps.org These experiments can measure key structural parameters like the lamellar repeat distance (the combined thickness of the bilayer and the adjacent water layer) and the membrane thickness itself. aps.org
For DAPC, X-ray diffraction has revealed that, like other long-chain phosphatidylcholines, it exhibits "anomalous swelling"—a nonlinear increase in the lamellar repeat distance as the temperature approaches the main phase transition. aps.org Analysis of the diffraction patterns provides detailed electron density profiles, which can be used to determine the thickness of the hydrocarbon core and the headgroup region. aps.org
Table 1: Structural Parameters of DAPC from X-ray Diffraction
| Parameter | Value (at 349.7 K) | Reference |
|---|---|---|
| Lamellar Repeat Distance (d) | Varies with temperature | aps.org |
| Membrane Thickness | Derived from electron density profile | aps.org |
| Hydrocarbon Chain Length | Component of membrane thickness | aps.org |
This table presents parameters that can be determined for DAPC using the described methodology.
Neutron diffraction complements X-ray diffraction, particularly because of its ability to distinguish between hydrogen and its isotope deuterium. rheinstaedter.defrontiersin.org By selectively deuterating parts of the lipid molecule or the hydrating water, neutron diffraction can provide specific information about the location and orientation of different molecular groups. rheinstaedter.defrontiersin.org The joint refinement of both X-ray and neutron diffraction data provides a highly detailed, quasi-molecular structure of the lipid bilayer, revealing the positions and thermal motion of its constituent fragments. nih.gov This combined approach minimizes the need for extensive specific deuteration while still yielding precise structural details. nih.gov
Utilizing Lipid Analogues and Probes
To investigate the properties of lipid bilayers, researchers often use lipid analogues and molecular probes. medchemexpress.com These are molecules designed to mimic natural lipids but with added features, such as a fluorescent tag or a spin label, that allow for detection using specific spectroscopic techniques. nih.govresearchgate.net
Fluorescent lipid analogues are widely used in techniques like Fluorescence Correlation Spectroscopy (FCS) and fluorescence microscopy to study lipid mobility, membrane domains, and trafficking. researchgate.netresearchgate.net Probes like 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine (DiI) are used to report on the lipid environment and phase organization. researchgate.net However, care must be taken as the probe itself can potentially perturb the local membrane structure and alter the rate of processes like lipid translocation (flip-flop). nih.govresearchgate.net For example, the rate of flip-flop for a spin-labeled DPPC analogue (TEMPO-DPPC) was found to be an order of magnitude slower than that of the unlabeled lipid. nih.gov
Other types of probes include those used for perturbed angular correlation spectroscopy, which can determine the structural integrity of vesicles in vivo. caltech.edu The choice of probe is critical, as its size and location within the membrane can significantly affect the properties being measured. researchgate.net
Application of Spin Labels and Fluorescent Probes
To overcome the intrinsic lack of spectroscopic signals in phospholipids, researchers introduce extrinsic probes, such as spin labels and fluorescent molecules, into DAPC bilayers. These probes act as reporters, providing detailed information about their local environment.
Spin Labels: Electron Spin Resonance (ESR) spectroscopy, in conjunction with spin-labeled lipids, is a powerful technique for studying the dynamics and structure of lipid bilayers. mpg.de Spin labels, typically nitroxide derivatives, are attached to a lipid molecule (e.g., a phosphatidylcholine analogue) or a stearic acid. nih.gov When incorporated into a DAPC membrane, the ESR spectrum of the spin label reveals information about the mobility of the probe, which reflects the fluidity and order of the surrounding acyl chains. mpg.denih.gov
In studies of lipid-protein interactions within membranes, two distinct spectral components are often observed: one representing the fluid bilayer and another, motionally-restricted component arising from lipids directly interacting with the protein surface. nih.gov This allows for the quantification of the number of lipids in the "annular shell" of a protein. While specific studies on DAPC are limited, it is expected that due to its long, saturated chains, DAPC bilayers would exhibit a highly ordered gel phase with very low mobility, which would be clearly reported by spin probes.
Fluorescent Probes: Fluorescence spectroscopy offers a sensitive method to investigate membrane properties. nih.gov Probes are chosen based on their preferential location within the bilayer and the sensitivity of their fluorescent properties to the environment.
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene): This probe locates at the glycerol (B35011) backbone region of the bilayer. Its emission spectrum is sensitive to the polarity of its environment, which is influenced by water penetration. Laurdan is particularly useful for detecting phase transitions and the coexistence of different lipid phases (e.g., gel and liquid-crystalline). mdpi.com
Nitrobenzoxadiazole (NBD)-labeled Phospholipids (e.g., NBD-PC): These probes have a fluorophore attached to either the headgroup or an acyl chain. nih.gov They are used to study lipid distribution, dynamics, and lipid-protein interactions. researchgate.net However, the bulky NBD group can itself perturb the local membrane structure, a factor that must be considered in data interpretation. mdpi.com
The table below summarizes common probes and the information they provide, which are applicable to the study of DAPC membranes.
| Probe Type | Example Probe(s) | Typical Location in Bilayer | Information Gained |
| Spin Label | TEMPO, 5-DOXYL-stearic acid, 16-DOXYL-stearic acid | Acyl chain region | Chain mobility, lipid order, phase transitions, lipid-protein interactions |
| Fluorescent Probe | DPH | Hydrophobic core | Overall membrane fluidity/order |
| Fluorescent Probe | Laurdan, Prodan | Glycerol backbone region (interface) | Phase state, polarity, water penetration |
| Fluorescent Probe | NBD-PC, Bodipy-PC | Covalently attached to lipid | Lipid diffusion, domain visualization, lipid-protein interactions |
Synthesis and Use of Chemically Modified Phosphatidylcholines for Probing Membrane Structure and Function (e.g., Photoactivatable PC)
To map molecular interactions within a membrane environment, researchers synthesize chemically modified versions of phospholipids. Photoactivatable phosphatidylcholines are particularly powerful tools for identifying lipids and proteins in close proximity. acs.org
These probes are synthesized to be nearly identical to the native lipid but contain a latent photoreactive group, such as a diazirine or phenyl azide (B81097) moiety. acs.orgnih.gov A photoactivatable analogue of DAPC would be synthesized and incorporated into a model membrane or cell system. Upon exposure to UV light at a specific wavelength, the photoreactive group generates a highly reactive carbene or nitrene intermediate. This intermediate rapidly forms a covalent bond with any nearby molecule, including other lipids or adjacent protein side chains, effectively "trapping" transient interactions. acs.org
Following photolysis, the cross-linked products can be identified using techniques like mass spectrometry. This approach allows for the unambiguous identification of protein residues that are in direct contact with the lipid bilayer or specific lipid domains. google.com For example, photoactivatable and "clickable" phosphatidylcholine probes (containing both a photo-reactive group and a bioorthogonal handle like an alkyne) have been used to define the specific amino acid residues on proteins that interact with the lipoprotein surface. google.com A similar strategy using a photoactivatable DAPC analogue could elucidate how its long acyl chains specifically interact with transmembrane protein domains.
Investigations of Interactions with Exogenous Molecules
The interaction of DAPC-containing membranes with external molecules like drugs or reactive oxygen species is critical for understanding their potential biological roles and the stability of liposomal formulations made from them.
Studies on Drug-Membrane Interactions and Their Biophysical Consequences
The plasma membrane is the initial point of contact for many drugs, and the lipid composition can significantly influence drug partitioning, efficacy, and toxicity. mdpi.com Biophysical techniques are essential for characterizing these interactions. doi.org Although direct studies with DAPC are not prevalent, research on analogous long-chain saturated PCs like dipalmitoyl-phosphatidylcholine (DPPC) and distearoyl-phosphatidylcholine (DSPC) provides a framework for predicting how drugs might interact with DAPC bilayers. uoa.grnih.gov
Differential Scanning Calorimetry (DSC) is a key technique used to measure the effect of a drug on the thermotropic phase behavior of lipid bilayers. doi.org The incorporation of a drug into a DAPC membrane would likely alter its main phase transition temperature (Tm) and the enthalpy (ΔH) of the transition.
Broadening of the phase transition: Indicates a disruption of the cooperative packing of the lipid chains.
Decrease in Tm: Suggests the drug preferentially interacts with the fluid phase, destabilizing the gel phase.
Increase in Tm: Suggests the drug stabilizes the gel phase, possibly through favorable interactions with the ordered acyl chains.
Changes in Enthalpy (ΔH): Reflects alterations in the van der Waals interactions between the acyl chains.
For instance, studies with the drug valsartan (B143634) on DPPC bilayers showed that at high concentrations, the drug caused a splitting of the main phase transition, indicating complex interactions and potential domain formation. uoa.grresearchgate.net Similar complex effects could be anticipated for drugs interacting with DAPC bilayers.
The table below outlines the expected biophysical consequences of a hypothetical drug interacting with a DAPC membrane, based on findings from analogous systems.
| Biophysical Parameter | Technique(s) | Potential Effect of Drug Interaction | Interpretation |
| Phase Transition Temperature (Tm) | DSC | Decrease, Increase, or Broadening of the transition peak | Destabilization or stabilization of the gel phase; disruption of packing cooperativity |
| Transition Enthalpy (ΔH) | DSC | Decrease or Increase | Alteration of inter-chain van der Waals forces |
| Membrane Fluidity/Order | Fluorescence Anisotropy (DPH), ESR | Increase or Decrease | Disruption or ordering of acyl chain packing |
| Bilayer Thickness | Small-Angle X-ray Scattering (SAXS) | Increase or Decrease | Interdigitation of lipid tails or insertion of drug molecules |
Analysis of Oxidatively Modified Phosphatidylcholines and Their Effects on Membrane Properties
While the saturated arachidoyl chains of DAPC are resistant to peroxidation, oxidative damage can still occur, and the effects of oxidative stress are often studied by incorporating oxidatively modified phospholipids (oxPLs) into stable bilayers. cas.cz These oxPLs typically contain modifications like hydroxyl, hydroperoxy, or carbonyl groups, and may have truncated acyl chains resulting from oxidative cleavage. cas.cznih.gov
The introduction of such polar groups into the hydrophobic core of a DAPC membrane would have profound consequences on its structure and properties.
Disruption of Packing: The ordered, tight packing of the gel-phase DAPC bilayer would be significantly disrupted by the kinked or truncated chains of oxPLs, leading to a decrease in lipid order. nih.gov
Increased Permeability: The polar moieties on the oxidized chains can draw water molecules deeper into the bilayer, creating "water defects" and increasing membrane permeability to ions and other small molecules. cas.czcas.cz
Changes in Phase Behavior: The presence of oxPLs generally lowers the main phase transition temperature and can induce lateral phase separation, creating domains enriched in the oxidized species. cas.cznih.gov For example, studies using Langmuir monolayers have shown that an oxidatively truncated phosphatidylcholine can promote the separation of liquid-ordered and liquid-disordered phases. nih.gov
| Type of Oxidative Modification | Example Compound | Predicted Effect on DAPC Membrane Properties |
| Hydroxy/Hydroperoxy Acyl Chains | PLPC-OOH, PLPC-OH | Decreased molecular order, minimal effect on dynamics. nih.gov |
| Truncated Acyl Chains (Aldehyde) | 1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PoxnoPC) | Increased membrane permeability, increased activity of some membrane proteins, potential for pore formation. cas.czacs.org |
| Truncated Acyl Chains (Carboxyl) | 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC) | Promotes phase separation, stabilizes microdomains, increases hydrophobic mismatch. nih.gov |
Q & A
Q. What are the recommended methods for extracting diarachidoyl phosphatidylcholine (D20PC) from biological samples?
- Methodological Answer : The Bligh & Dyer method is widely used for lipid extraction. Homogenize wet tissue with chloroform/methanol (1:2 v/v) to form a miscible system, then separate layers via dilution with chloroform and water. The chloroform layer contains purified lipids, including D20PC . For cell or tissue samples, homogenize in assay buffer (e.g., 100 µL for 10 mg tissue), centrifuge to remove debris, and retain the supernatant for analysis . Alternative methods like Folch extraction (chloroform/methanol/water in 8:4:3 ratio) may improve recovery for specific tissues .
Q. How should researchers optimize phosphatidylcholine assay parameters to ensure accuracy in quantifying D20PC?
- Methodological Answer : Use duplicate measurements to account for variability and subtract background signals (e.g., choline interference) . Prepare a standard curve with serial dilutions (e.g., 0.05–50 mM) and validate with controls . Reconstitute enzymes and standards in assay buffer, aliquot to avoid freeze-thaw cycles, and maintain reagents on ice . Ensure plates are compatible with detection methods (clear for colorimetry, black for fluorometry) and equilibrate all components to room temperature before use .
Advanced Research Questions
Q. How do hydrophobic mismatches in acyl chain lengths influence the phase behavior of D20PC in mixed lipid systems?
- Methodological Answer : Hydrophobic mismatch between D20PC (C20 chains) and shorter-chain lipids (e.g., DMPC, C14) induces lateral pressure changes and phase separation. Use the Pink model to simulate chain conformation statistics and van der Waals interactions in bilayers . Experimentally, monitor phase coexistence via lateral pressure measurements (e.g., 20 mN/m for DAPC/DMPC in Milli-Q water) and compare with Monte Carlo simulations of lipid packing .
Q. What experimental approaches can resolve contradictions in phosphatidylcholine quantification data across different studies?
- Methodological Answer : Discrepancies may arise from extraction efficiency (e.g., Bligh & Dyer vs. Folch) or assay interference. For over-range signals, dilute samples in buffer and reanalyze, multiplying by the dilution factor . Validate methods with spike-recovery experiments using deuterated standards (e.g., d9-phosphatidylcholine) to assess matrix effects . Cross-check results with orthogonal techniques like ³¹P NMR, which quantifies phospholipids without enzymatic bias .
Q. How can computational models like the Pink model inform the design of experiments studying D20PC bilayer interactions?
- Methodological Answer : The Pink model predicts phase equilibria by simulating lipid chain conformations on a triangular lattice. Use it to design experiments on D20PC’s main transition temperature and miscibility with other lipids (e.g., DMPC or cholesterol). Validate predictions via differential scanning calorimetry (DSC) and fluorescence anisotropy. For example, simulate hydrophobic mismatch effects in D20PC/DMPC mixtures and correlate with empirical data on lateral pressure .
Key Methodological Considerations
- Sample Preparation : Adherent cells (2×10⁶ cells) or tissue (10 mg) homogenized in cold PBS/assay buffer yield reproducible results .
- Data Analysis : Use ≥2 replicates for statistical rigor and normalize to protein content or cell count to mitigate biological variability .
- Advanced Techniques : Combine ³¹P NMR for lipid profiling with molecular dynamics simulations to explore D20PC’s role in membrane curvature or lipid rafts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
